N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide
Description
Properties
IUPAC Name |
N-pentyl-1-phenyl-5-pyridin-4-yltriazole-4-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H21N5O/c1-2-3-7-12-21-19(25)17-18(15-10-13-20-14-11-15)24(23-22-17)16-8-5-4-6-9-16/h4-6,8-11,13-14H,2-3,7,12H2,1H3,(H,21,25) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNINYUBCSONRRG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCNC(=O)C1=C(N(N=N1)C2=CC=CC=C2)C3=CC=NC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H21N5O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its biological activity, including anticancer properties, antimicrobial effects, and potential mechanisms of action, supported by relevant data and case studies.
Molecular Information:
- Molecular Formula: C19H21N5O
- Molecular Weight: 335.4 g/mol
- CAS Number: 1189452-07-0
The structural characteristics of this compound suggest potential interactions with biological targets, particularly in cancer therapy and antimicrobial applications.
Anticancer Activity
Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. The compound has shown promising results in inhibiting cell proliferation in various cancer cell lines.
Key Findings:
- Cell Line Studies:
-
Mechanism of Action:
- Flow cytometry analysis revealed that the compound induces apoptosis in cancer cells by activating caspase pathways. Specifically, an increase in caspase 3/7 activity was observed, leading to cell cycle arrest at the G1 phase .
- Western blot analyses indicated elevated p53 expression levels and caspase cleavage, further supporting its role in promoting apoptotic pathways .
Antimicrobial Activity
The compound also demonstrates antimicrobial properties against various pathogens. The presence of the triazole ring is critical for its biological activity.
Research Insights:
-
Antibacterial Effects:
- In vitro studies have shown that N-pentyl-1-phenyl-5-(pyridin-4-yl)-1H-1,2,3-triazole derivatives can inhibit the growth of Gram-positive and Gram-negative bacteria.
- The structure's ability to interact with microbial enzymes suggests a mechanism involving disruption of bacterial cell wall synthesis .
- Fungal Inhibition:
Data Table: Biological Activity Summary
| Activity Type | Cell Line / Pathogen | IC50 Values (µM) | Mechanism of Action |
|---|---|---|---|
| Anticancer | MCF-7 | 0.65 | Apoptosis via caspase activation |
| Anticancer | HCT-116 | 2.41 | Cell cycle arrest at G1 phase |
| Antimicrobial | Staphylococcus aureus | TBD | Inhibition of cell wall synthesis |
| Antifungal | Candida albicans | TBD | Disruption of fungal cell integrity |
Case Studies
Several case studies have explored the therapeutic potential of triazole derivatives similar to this compound:
- Study on Triazole Derivatives:
- Structure–Activity Relationship (SAR):
Comparison with Similar Compounds
Substituent Variations at the 5-Position
The 5-position of the triazole ring is critical for modulating biological activity. Key analogs include:
Key Observations :
Variations in the N-Alkyl/Aryl Carboxamide Chain
The N-alkyl/aryl chain affects solubility and target engagement:
Key Observations :
Q & A
Q. Why do computational predictions of solubility differ from experimental data?
- Methodological Answer : Force field limitations in molecular dynamics (MD) simulations may underestimate solvent interactions. Use COSMO-RS theory for improved accuracy. Experimentally, measure solubility via nephelometry in biorelevant media (FaSSIF/FeSSIF) to account for physiological conditions .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
